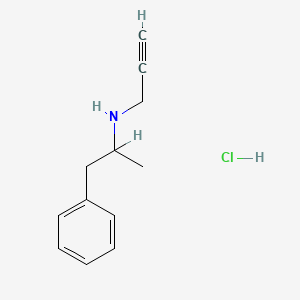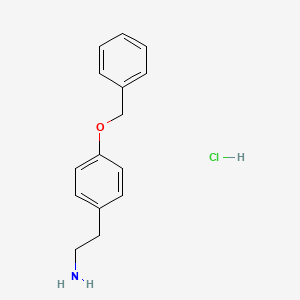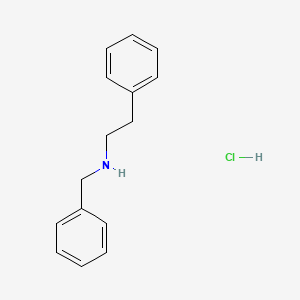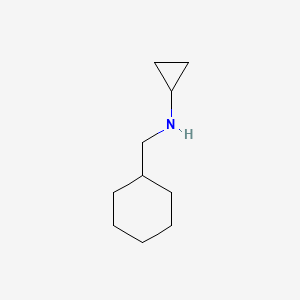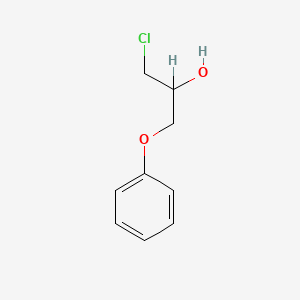
1-Chloro-3-phénoxypropan-2-ol
Vue d'ensemble
Description
1-Chloro-3-phenoxypropan-2-ol (C3P2O) is an organic compound that has been used in various scientific applications. It is a colorless liquid with a characteristic odor and has a molecular weight of 176.59 g/mol. C3P2O is a versatile compound that can be used as a solvent, a reagent, and a catalyst in various scientific fields. It has also been used in the synthesis of other organic compounds, as well as in the production of pharmaceuticals and agrochemicals. In
Applications De Recherche Scientifique
Pharmaceutiques
1-Chloro-3-phénoxypropan-2-ol: est utilisé dans l'industrie pharmaceutique comme intermédiaire dans la synthèse de divers médicaments. Il a été utilisé dans la résolution cinétique d'intermédiaires racémiques pour la production de bêtabloquants sélectifs comme le métoprolol . La possibilité de manipuler cet composé de manière énantiosélective le rend précieux pour la création de médicaments qui nécessitent une stéréochimie spécifique pour leur activité biologique.
Agriculture
En agriculture, This compound sert de précurseur dans la synthèse d'herbicides phénoxy . Ces herbicides sont efficaces contre une large gamme de mauvaises herbes à feuilles larges, contribuant à protéger les cultures et à améliorer les rendements. Le groupe phénoxy du composé est crucial pour ses propriétés herbicides.
Science des Matériaux
Ce composé trouve des applications en science des matériaux, en particulier dans le développement de nouveaux matériaux polymères. Sa structure phénolique peut être incorporée dans des polymères pour améliorer leur stabilité thermique et leurs propriétés mécaniques .
Synthèse Chimique
This compound: est un réactif polyvalent en synthèse chimique. Il est utilisé pour introduire des groupes phénoxy dans des structures chimiques, ce qui peut modifier les propriétés physiques et chimiques des composés résultants, telles que l'augmentation de la solubilité ou de la stabilité .
Science de l'Environnement
En science de l'environnement, This compound peut être étudié pour ses propriétés de biodégradation. Comprendre sa dégradation dans l'environnement est essentiel pour évaluer son impact environnemental à long terme et pour développer des méthodes d'élimination écologiques .
Chimie Analytique
Ce composé est utilisé comme étalon ou référence en analyse chromatographique en raison de ses propriétés chimiques distinctes. Il aide à l'étalonnage des équipements et à la validation des méthodes analytiques .
Biochimie
En biochimie, This compound peut être utilisé pour étudier les interactions enzyme-substrat, en particulier avec les enzymes qui interagissent avec des substrats phénoliques. Cela peut fournir des informations sur les mécanismes enzymatiques et aider à la conception d'inhibiteurs enzymatiques .
Industrie Agroalimentaire
Bien que non utilisé directement dans les produits alimentaires, This compound pourrait être impliqué dans la synthèse d'additifs alimentaires ou de conservateurs. Ses dérivés peuvent être évalués pour leur sécurité et leur efficacité dans le cadre de stratégies de conservation des aliments .
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .
Mécanisme D'action
Mode of Action
The exact mode of action of 1-Chloro-3-phenoxypropan-2-ol is currently unknown. Some related compounds have been suggested to cause extensive membrane damage
Pharmacokinetics
Some properties such as its molecular weight (18664 Da), boiling point (3098±220 °C at 760 mmHg), and water solubility (5072 mg/L at 25 deg C) have been reported These properties can influence the bioavailability of the compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-3-phenoxypropan-2-ol. For instance, the compound’s volatility and solubility can affect its distribution in the environment . Additionally, the compound’s biodegradability can influence its persistence in the environment . .
Analyse Biochimique
Biochemical Properties
1-Chloro-3-phenoxypropan-2-ol plays a significant role in biochemical reactions, particularly in the cross-linking of epoxy resins. It interacts with primary amines, facilitating the formation of stable bonds. This interaction is crucial for the development of various industrial products, including adhesives and coatings . The compound’s ability to form stable bonds with amines highlights its importance in biochemical applications.
Molecular Mechanism
At the molecular level, 1-Chloro-3-phenoxypropan-2-ol exerts its effects through binding interactions with biomolecules. It is known to interact with primary amines, leading to the formation of stable cross-links. This interaction is essential for its role in epoxy resin cross-linking. Additionally, the compound may influence enzyme activity, either inhibiting or activating specific enzymes involved in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 1-Chloro-3-phenoxypropan-2-ol are critical factorsStudies have shown that the compound can maintain its activity over extended periods, making it suitable for various biochemical applications .
Dosage Effects in Animal Models
The effects of 1-Chloro-3-phenoxypropan-2-ol at different dosages in animal models have been explored to some extent. Higher doses of the compound may lead to toxic or adverse effects, while lower doses are generally well-tolerated. It is essential to determine the optimal dosage to minimize potential toxicity while maximizing its beneficial effects .
Metabolic Pathways
1-Chloro-3-phenoxypropan-2-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function. Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications .
Transport and Distribution
Within cells and tissues, 1-Chloro-3-phenoxypropan-2-ol is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution mechanisms are essential for understanding the compound’s overall effects on cellular function .
Subcellular Localization
The subcellular localization of 1-Chloro-3-phenoxypropan-2-ol is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .
Propriétés
IUPAC Name |
1-chloro-3-phenoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTDRZMGZRHFJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307702 | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4769-73-7 | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4769-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-3-phenoxypropan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004769737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-3-phenoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-phenoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper in relation to 1-Chloro-3-phenoxypropan-2-ol?
A1: The research paper primarily investigates the optical rotatory power of (–)-1-Chloro-3-phenoxypropan-2-ol. This means the researchers were studying how this specific enantiomer (mirror image isomer) of the molecule rotates plane-polarized light. [] Understanding a molecule's optical activity is crucial in organic chemistry, particularly in fields like pharmaceuticals, as different enantiomers can have vastly different biological effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

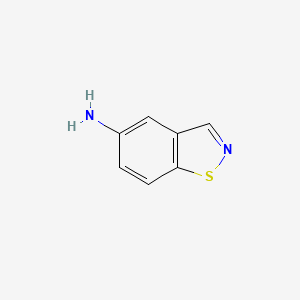


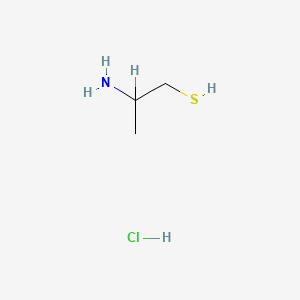
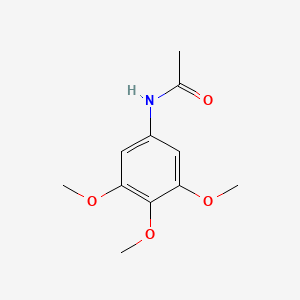
![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)

